molecular formula C7H7IN2O2 B1393373 N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide CAS No. 1186310-70-2

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

Cat. No. B1393373
CAS RN: 1186310-70-2
M. Wt: 278.05 g/mol
InChI Key: FBJQVCGPAZOJAE-UHFFFAOYSA-N
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Description

“N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide” is a chemical compound with the empirical formula C7H7IN2O2 . It has a molecular weight of 278.05 . The CAS Number for this compound is 1186310-70-2 .


Molecular Structure Analysis

The molecular structure of “N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position by a hydroxy group (-OH), at the 3rd position by an acetamide group (-C(O)NH2), and at the 5th position by an iodine atom .


Physical And Chemical Properties Analysis

“N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide” is a solid compound . Its empirical formula is C7H7IN2O2 and it has a molecular weight of 278.05 .

Scientific Research Applications

  • Spectroscopic and Molecular Docking Studies :

    • N-(5-aminopyridin-2-yl)acetamide (APA), a related compound, has been studied for its vibrational frequencies, molecular structure, and biological activity. Density functional theory calculations suggest high molecular reactivity and stability, with potential antidiabetic properties against diabetic nephropathy (Asath et al., 2016).
  • Coordination Chemistry and Antioxidant Activity :

    • Pyrazole-acetamide derivatives, structurally related to N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, have been synthesized and characterized. These compounds, when complexed with Co(II) and Cu(II), exhibited significant antioxidant activity, demonstrating the potential of similar compounds in redox chemistry and pharmacology (Chkirate et al., 2019).
  • Radioimaging Applications :

    • Aryloxyanilide ligands, including N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, have been developed for imaging brain peripheral benzodiazepine receptors. These compounds show potential for sensitive imaging in vivo, suggesting applications in neuropharmacology and diagnostic imaging (Briard et al., 2008).
  • Anti-Inflammatory Properties :

    • N-(2-hydroxy phenyl) acetamide has been investigated for its anti-arthritic and anti-inflammatory effects. In studies with rats, it showed promise in reducing inflammation-related cytokines and oxidative stress markers (Jawed et al., 2010).
  • Synthesis of Novel Derivatives :

    • New derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide have been synthesized, showcasing the versatility of acetamide compounds in creating a variety of potentially bioactive molecules (Yu et al., 2014).
  • Green Chemistry in Drug Design :

    • Environmentally friendly syntheses of potential analgesic and antipyretic compounds, including N-(4-hydroxyphenyl)acetamide derivatives, have been explored. This highlights the role of acetamide derivatives in sustainable pharmaceutical development (Reddy et al., 2014).
  • Antimalarial Activity :

    • Studies on tebuquine and related compounds, including N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides, have revealed significant antimalarial activity. This suggests potential therapeutic applications for similar acetamide derivatives (Werbel et al., 1986).
  • Chemoselective Acetylation in Antimalarial Drug Synthesis :

    • The synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug production, through chemoselective acetylation, demonstrates the importance of acetamide derivatives in pharmaceutical synthesis (Magadum & Yadav, 2018).

Safety And Hazards

The safety data sheet for “N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide” indicates that it may cause eye irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

N-(5-iodo-2-oxo-1H-pyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-4(11)10-6-2-5(8)3-9-7(6)12/h2-3H,1H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJQVCGPAZOJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CNC1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674056
Record name N-(5-Iodo-2-oxo-1,2-dihydropyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

CAS RN

1186310-70-2
Record name N-(1,2-Dihydro-5-iodo-2-oxo-3-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Iodo-2-oxo-1,2-dihydropyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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